N-Nitrosoatrazine
Overview
Description
N-Nitrosoatrazine is a nitrosamine derivative of the widely used herbicide atrazine. Nitrosamines are a class of compounds known for their potential carcinogenic, mutagenic, and teratogenic properties. This compound is formed when atrazine, which contains secondary amine groups, reacts with nitrite under acidic conditions . This compound is of significant environmental concern due to its stability and persistence in soil and water, as well as its potential health risks.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitrosoatrazine is synthesized through the nitrosation of atrazine. The reaction involves the interaction of atrazine with nitrite ions in an acidic medium. The general reaction can be represented as follows:
Atrazine+Nitrite→this compound+By-products
The reaction is typically carried out at a pH of 2-4, where nitrosation is most efficient . Acetic acid and fulvic acid can promote the formation of this compound in water at pH 4 to 7 .
Industrial Production Methods: Industrial production of this compound is not common due to its potential health risks. in laboratory settings, the compound can be prepared by mixing atrazine with a nitrite source (such as sodium nitrite) in an acidic solution. The reaction mixture is then stirred and maintained at the desired pH until the formation of this compound is complete .
Chemical Reactions Analysis
Types of Reactions: N-Nitrosoatrazine undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Nitrite Ions: Essential for the nitrosation reaction.
Acidic Medium: pH 2-4 is optimal for the formation of this compound.
Major Products Formed:
Atrazine: Formed through the hydrolysis of this compound under light.
Other By-products: Various degradation products depending on environmental conditions.
Scientific Research Applications
N-Nitrosoatrazine has several scientific research applications, including:
Environmental Studies: Used to study the formation, stability, and adsorption of nitrosamines in soil and water.
Toxicology: Investigated for its potential carcinogenic, mutagenic, and teratogenic effects.
Analytical Chemistry: Employed in the development of extraction and analytical methods for detecting nitrosamines in environmental samples.
Mechanism of Action
The mechanism of action of N-Nitrosoatrazine involves its interaction with cellular macromolecules. Nitrosamines, including this compound, can undergo bioactivation to form reactive intermediates that bind irreversibly to DNA, proteins, and other cellular components. This binding can lead to mutations, disruptions in cellular processes, and ultimately carcinogenesis . The exact molecular targets and pathways involved in the bioactivation and carcinogenicity of this compound are still under investigation.
Comparison with Similar Compounds
N-Nitrosoatrazine is compared with other nitrosamines and atrazine derivatives:
N-Nitrosodimethylamine (NDMA): Like this compound, NDMA is a potent carcinogen and is formed through similar nitrosation reactions.
N-Nitrosodiethylamine (NDEA): Another nitrosamine with similar carcinogenic properties.
Atrazine: The parent compound of this compound, widely used as a herbicide.
Uniqueness: this compound is unique due to its formation from atrazine, a commonly used herbicide. Its stability and persistence in the environment, along with its potential health risks, make it a compound of significant concern in environmental and toxicological studies .
Properties
IUPAC Name |
N-[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-N-ethylnitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN6O/c1-4-15(14-16)8-12-6(9)11-7(13-8)10-5(2)3/h5H,4H2,1-3H3,(H,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSMQGITEZLGKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC(=NC(=N1)NC(C)C)Cl)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205078 | |
Record name | N-Nitrosoatrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56525-09-8 | |
Record name | N-Nitrosoatrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056525098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Nitrosoatrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-N2-ethyl-N4-(1-methylethyl)-N2-nitroso-1,3,5-Triazine-2,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-NITROSOATRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QW9SA24W6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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